N-{2,3-Dichloro-6-[(3,5-dinitropyridin-2-yl)sulfanyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2,3-Dichloro-6-[(3,5-dinitropyridin-2-yl)sulfanyl]phenyl}acetamide is a chemical compound with the molecular formula C13H8Cl2N4O5S It is known for its unique structural features, which include dichloro and dinitropyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,3-Dichloro-6-[(3,5-dinitropyridin-2-yl)sulfanyl]phenyl}acetamide typically involves multiple steps. One common method includes the reaction of 2,3-dichloroaniline with 3,5-dinitropyridine-2-thiol in the presence of a suitable base to form the intermediate product. This intermediate is then acetylated using acetic anhydride to yield the final compound. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2,3-Dichloro-6-[(3,5-dinitropyridin-2-yl)sulfanyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the positions ortho to the nitro groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are employed.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{2,3-Dichloro-6-[(3,5-dinitropyridin-2-yl)sulfanyl]phenyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-{2,3-Dichloro-6-[(3,5-dinitropyridin-2-yl)sulfanyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound’s nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. Additionally, the sulfanyl group can form covalent bonds with thiol-containing proteins, affecting their function. These interactions can lead to various biological effects, including enzyme inhibition and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): Known for its high reduction potential and use as an oxidizing agent.
3,5-Dichlorobenzamide derivatives: These compounds share structural similarities and are used in various chemical applications.
Uniqueness
N-{2,3-Dichloro-6-[(3,5-dinitropyridin-2-yl)sulfanyl]phenyl}acetamide is unique due to its combination of dichloro and dinitropyridinyl groups, which confer distinct chemical properties
Properties
CAS No. |
650635-35-1 |
---|---|
Molecular Formula |
C13H8Cl2N4O5S |
Molecular Weight |
403.2 g/mol |
IUPAC Name |
N-[2,3-dichloro-6-(3,5-dinitropyridin-2-yl)sulfanylphenyl]acetamide |
InChI |
InChI=1S/C13H8Cl2N4O5S/c1-6(20)17-12-10(3-2-8(14)11(12)15)25-13-9(19(23)24)4-7(5-16-13)18(21)22/h2-5H,1H3,(H,17,20) |
InChI Key |
FBHWADLMFFRVDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1Cl)Cl)SC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.